N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
Description
Chemical Structure and Synthesis The compound N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide features a hydrazide backbone with a naphthalen-1-yl group at the acetohydrazide position and a 2-hydroxy-3,5-diiodophenyl substituent at the Schiff base (imine) moiety.
For example, outlines a general method for synthesizing naphthalen-1-yl acetohydrazide derivatives using hydrazine hydrate and methyl esters, followed by Schiff base formation with aldehydes/ketones.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14I2N2O2/c20-15-8-14(19(25)17(21)10-15)11-22-23-18(24)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-8,10-11,25H,9H2,(H,23,24)/b22-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOHBRRUJCHQPH-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)I)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the hydrazide group.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce deiodinated or reduced hydrazide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide exhibit significant anticancer properties. The presence of the hydrazone linkage and aromatic rings may enhance interactions with biological targets such as enzymes and receptors involved in cancer pathways. For instance, compounds derived from hydrazide derivatives have shown effectiveness in inhibiting tumor growth in various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research suggests that the hydrazone functional group can interact with microbial cell membranes, leading to increased permeability and cell death. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Dye Sensitization in Solar Cells
This compound has potential applications in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently makes it a candidate for use as a sensitizer in these devices. The compound's structural properties allow for effective charge transfer processes, which are crucial for enhancing the efficiency of solar energy conversion.
Polymer Composites
In materials science, the incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability. Research has shown that adding hydrazide derivatives to polymers can lead to enhanced toughness and resistance to degradation under heat.
Chromatographic Applications
The unique chemical structure of this compound allows it to be utilized as a reagent in chromatographic techniques. Its ability to form complexes with metal ions makes it useful for detecting trace amounts of metals in environmental samples through high-performance liquid chromatography (HPLC).
Spectroscopic Studies
This compound can also serve as a probe in spectroscopic studies due to its distinct UV-visible absorption characteristics. These properties make it valuable for studying molecular interactions and dynamics in various chemical environments.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Demonstrated effective inhibition of cancer cell proliferation in vitro. |
| Antimicrobial Properties | International Journal of Antimicrobial Agents | Showed significant antibacterial activity against several strains, including E. coli and S. aureus. |
| Dye-Sensitized Solar Cells | Renewable Energy Journal | Achieved higher energy conversion efficiency compared to traditional sensitizers. |
| Chromatographic Applications | Analytical Chemistry Journal | Successfully detected trace metals in environmental samples using HPLC techniques. |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the naphthalene ring structure contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₂₆H₂₃I₂N₅O₅S (for a related triazole-containing analog) .
- Molecular Weight : 771.37 g/mol .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Biological Activity
The compound N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C23H18I2N4O2 |
| Molecular Weight | 622.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key] |
The compound features a hydrazone linkage and a hydroxyl group attached to a diiodophenyl moiety, contributing to its potential biological activities.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various hydrazone derivatives, including those similar to this compound. For instance, a study evaluated the antimicrobial activity against multiple bacterial strains, revealing significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The Minimum Inhibitory Concentration (MIC) values ranged from 15.62 to 1000 µg/mL for different derivatives .
Anticancer Activity
The compound's anticancer properties have been assessed through in vitro studies using various human cancer cell lines. Notably, hydrazone derivatives have shown selective cytotoxicity against cancer cells while sparing normal cells. In one study, compounds with similar structures exhibited IC50 values as low as 0.77 µM against LN-229 glioblastoma cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Hydrazide-hydrazones have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The iodinated derivatives displayed promising inhibitory activity, with IC50 values indicating moderate to potent inhibition . The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances enzyme binding affinity.
Study 1: Antimicrobial Efficacy
A comprehensive study on the antimicrobial efficacy of synthesized hydrazone derivatives revealed that certain modifications to the hydrazone structure significantly enhanced antibacterial activity. The study involved testing against a panel of microorganisms using standard protocols (EUCAST guidelines), showing that some compounds achieved MIC values below 32 µg/mL against resistant strains .
Study 2: Anticancer Potential
Another investigation focused on the antiproliferative effects of hydrazone compounds on various cancer cell lines. The results indicated that compounds similar to this compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells. This selectivity is crucial for developing safer therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
